N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound featuring a thiazole ring, a benzamide group, and a dimethylsulfamoyl moiety
Mechanism of Action
Target of Action
The primary target of the compound N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is the Hec1/Nek2 pathway . Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA Related Kinase 2) are proteins that play a crucial role in cell division and the proper segregation of chromosomes .
Mode of Action
This compound acts by disrupting the interaction between Hec1 and Nek2 proteins . This disruption leads to a decrease in the overall level of Nek2 protein in the cells .
Biochemical Pathways
The compound affects the Hec1/Nek2 pathway, which is involved in the regulation of the spindle assembly checkpoint . By disrupting this pathway, this compound activates cell-killing activity .
Pharmacokinetics
It’s known that the compound is cell-permeable , which suggests it can be absorbed and distributed within the body. The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The action of this compound results in the reduction of Nek2 protein levels in cells . This leads to the effective inhibition of the proliferation of human breast cancer cells, with a GI50 (concentration for 50% of maximal effect) of 10-21 μM .
Action Environment
It’s known that the compound should be stored in a sealed and dry environment at 2-8°c , suggesting that temperature and humidity could affect its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of 2,4-dimethylphenyl isothiocyanate with α-haloketones under basic conditions to form the thiazole core.
Next, the thiazole derivative is coupled with 4-(dimethylsulfamoyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Bromine in acetic acid for bromination at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that thiazole derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. It may also serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]isonicotinamide
- N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
Uniqueness
Compared to similar compounds, N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is unique due to the presence of the dimethylsulfamoyl group. This group can enhance the compound’s solubility and bioavailability, making it more effective in biological applications. Additionally, the specific arrangement of functional groups can lead to distinct reactivity patterns and interactions with molecular targets.
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-5-10-17(14(2)11-13)18-12-27-20(21-18)22-19(24)15-6-8-16(9-7-15)28(25,26)23(3)4/h5-12H,1-4H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQQVICSVUVWRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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